(4E)-1-(3,4-Dichlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one
Description
This pyrazolone derivative features a complex hybrid structure with distinct functional groups:
- 3-Ethoxy-4-hydroxy-5-iodophenylmethylidene group: Introduces steric bulk, hydrogen-bonding capacity (via hydroxy), and halogen-mediated interactions (iodine).
- 3-Methylpyrazol-5-one core: A heterocyclic scaffold common in pharmaceuticals, often associated with anti-inflammatory or anticancer properties.
Properties
IUPAC Name |
(4E)-2-(3,4-dichlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-5-methylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2IN2O3/c1-3-27-17-8-11(7-16(22)18(17)25)6-13-10(2)23-24(19(13)26)12-4-5-14(20)15(21)9-12/h4-9,25H,3H2,1-2H3/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVZXGKVININAMR-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)C)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)C)I)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(3,4-Dichlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves multi-step organic reactions. The starting materials often include 3,4-dichlorobenzaldehyde, 3-ethoxy-4-hydroxy-5-iodobenzaldehyde, and 3-methyl-1H-pyrazol-5-one. The key steps in the synthesis may involve:
Condensation Reaction: The aldehyde groups of 3,4-dichlorobenzaldehyde and 3-ethoxy-4-hydroxy-5-iodobenzaldehyde undergo condensation with 3-methyl-1H-pyrazol-5-one in the presence of a base such as sodium hydroxide or potassium carbonate.
Cyclization: The intermediate formed undergoes cyclization to form the pyrazolone ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Reaction Pathways
-
Pyrazolone Formation :
-
Benzylidene Substitution :
-
Condensation of the pyrazolone with an aldehyde containing the 3-ethoxy-4-hydroxy-5-iodophenyl group.
-
Mechanism : Claisen-Schmidt condensation, where the aldehyde’s carbonyl reacts with the active methylene group of the pyrazolone to form the α,β-unsaturated ketone (benzylidene) structure .
-
Catalyst : Piperidine or sodium acetate in ethanol/dioxane under reflux .
-
-
Stereochemical Control :
Key Reaction Conditions and Data
Infrared (IR) Analysis
-
Pyrazolone core :
-
Benzylidene group :
Nuclear Magnetic Resonance (NMR)
-
¹H NMR :
-
¹³C NMR :
Mass Spectrometry (MS)
-
Molecular ion peak (M⁺) corresponds to the molecular weight (e.g., ~441 g/mol for similar derivatives) .
Challenges and Considerations
Scientific Research Applications
Anti-inflammatory Properties
Pyrazolone derivatives have been extensively studied for their anti-inflammatory effects. The compound has shown promising results in reducing inflammation in various experimental models. For instance, studies indicate that pyrazolone derivatives can inhibit the production of pro-inflammatory cytokines and enzymes, thereby mitigating inflammatory responses in conditions such as arthritis and other inflammatory diseases .
Antitumor Activity
Research has highlighted the potential of pyrazolone compounds in cancer therapy. The compound (4E)-1-(3,4-Dichlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary findings suggest that it may induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of signaling pathways associated with cancer progression .
Antimicrobial Effects
The antimicrobial properties of pyrazolone derivatives have been documented in numerous studies. The compound has demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of several pyrazolone derivatives, including the compound of interest. In vivo models showed a significant reduction in paw edema in rats treated with the compound compared to controls. The mechanism was linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
Case Study 2: Antitumor Efficacy
In a recent study, the compound was tested against human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to standard chemotherapeutic agents. Further analysis revealed that the compound induced apoptosis through activation of caspase pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of pyrazolone derivatives. Modifications at specific positions on the pyrazolone ring can significantly influence their biological activities. For instance, substituents such as halogens or hydroxyl groups have been shown to enhance anti-inflammatory and antimicrobial activities by increasing lipophilicity and improving receptor interactions .
Mechanism of Action
The mechanism of action of (4E)-1-(3,4-Dichlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
Structural and Functional Analysis
Substituent Effects
- Iodine’s polarizability may improve binding to hydrophobic protein pockets.
Bioactivity Implications
- The nitro group in is associated with antimicrobial activity, while the iodine in the target compound could modulate redox pathways (e.g., ferroptosis in cancer cells) .
- The tetrazole-coumarin hybrid likely targets enzymes like cyclooxygenase or kinases, whereas the target compound’s dichlorophenyl group may favor cytotoxicity in cancer models.
Physicochemical Properties
- Lipinski’s Rule : The target compound’s molecular weight (inferred >400 g/mol) and iodine atom may violate Lipinski’s criteria, reducing oral bioavailability compared to , which complies with the rule .
- Melting Point : Higher melting points (e.g., 170°C for ) correlate with crystalline stability, whereas the target compound’s melting point (unreported) may reflect amorphous solid formation due to bulky substituents.
Research Findings and Gaps
- Synthetic Challenges : The target compound’s synthesis likely requires multi-step protection/deprotection strategies for hydroxy and ethoxy groups, unlike the simpler condensation used for .
Biological Activity
The compound (4E)-1-(3,4-Dichlorophenyl)-4-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.
Synthesis
The synthesis of pyrazole derivatives typically involves multi-component reactions that yield compounds with diverse functional groups. In the case of our compound, a one-pot reaction approach is often employed, which allows for the efficient formation of the pyrazole ring while introducing various substituents that may enhance biological activity .
Antimicrobial Activity
Pyrazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For instance, certain synthesized pyrazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 16 µg/mL against S. aureus .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 4h | Candida albicans | 4 |
| 4c | Staphylococcus aureus | 16 |
| 4l | Bacillus subtilis | 16 |
| 4e | Escherichia coli | 32 |
Anticancer Activity
Recent studies indicate that pyrazole derivatives can act as promising anticancer agents. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various in vitro assays. Notably, compounds with similar structures have demonstrated cytotoxic effects against human cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .
Table 2: Anticancer Activity of Similar Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole A | MCF-7 | 12.5 |
| Pyrazole B | HeLa | 8.0 |
| Pyrazole C | A549 | 15.0 |
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to the one under review have shown effectiveness in reducing inflammation in animal models. For example, studies have reported that certain pyrazoles inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Burguete et al. explored the antimicrobial efficacy of a series of pyrazole derivatives, including our compound. The results indicated significant antibacterial activity against multiple pathogens, suggesting a broad-spectrum potential .
- Anticancer Assessment : In another study focusing on anticancer properties, a derivative closely related to our compound was tested against breast cancer cell lines, demonstrating notable cytotoxicity and induction of apoptosis .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions between the compound and various biological targets. These studies reveal that the dichlorophenyl group enhances binding affinity through halogen bonding interactions with amino acid residues in target proteins .
Q & A
Q. What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?
- Methodological Answer :
- Analog Synthesis : Replace the iodine atom with bromine or CF₃ to modulate lipophilicity.
- Pharmacophore Modeling : Identify critical features (e.g., the dichlorophenyl group for target binding) using MOE or Schrödinger.
- In Vivo Validation : Test top analogs in xenograft models for tumor growth inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
